molecular formula C12H7ClO3 B2644305 (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal CAS No. 125742-87-2

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal

Cat. No.: B2644305
CAS No.: 125742-87-2
M. Wt: 234.64
InChI Key: ZXUGYQTVPQWRHY-UHFFFAOYSA-N
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Description

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-oxochromene.

    Aldol Condensation: The key step involves an aldol condensation reaction between 6-chloro-4-oxochromene and an appropriate aldehyde, such as acrolein, under basic conditions. This reaction forms the enal group at the 3-position.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enal group can be reduced to form alcohols or alkanes.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-oxochromen-3-yl)prop-2-enal: Lacks the chloro substituent at the 6-position.

    (E)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enal: Contains a methyl group instead of a chloro group at the 6-position.

    (E)-3-(6-bromo-4-oxochromen-3-yl)prop-2-enal: Contains a bromo group instead of a chloro group at the 6-position.

Uniqueness

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is unique due to the presence of the chloro substituent at the 6-position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUGYQTVPQWRHY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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